Pinosylvin methyl ether Pinosylvin methyl ether Pinosylvin methyl ether is a stilbenoid.
Pinosylvin methyl ether is a natural product found in Pinaceae, Pinus pinea, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 35302-70-6
VCID: VC21347678
InChI: InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+
SMILES:
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol

Pinosylvin methyl ether

CAS No.: 35302-70-6

Cat. No.: VC21347678

Molecular Formula: C15H14O2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Pinosylvin methyl ether - 35302-70-6

CAS No. 35302-70-6
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
IUPAC Name 3-methoxy-5-[(E)-2-phenylethenyl]phenol
Standard InChI InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+
Standard InChI Key JVIXPWIEOVZVJC-BQYQJAHWSA-N
Isomeric SMILES COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2
Canonical SMILES COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2

Chemical Structure and Identification

Pinosylvin methyl ether, also known as pinosylvin monomethyl ether, is a stilbene derivative with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol . The systematic name for this compound is 3-methoxy-5-[(1E)-2-phenylethenyl]phenol, highlighting its core stilbene structure with methoxy and hydroxyl functional groups . PME belongs to the class of stilbenoids, which are characterized by a 1,2-diphenylethylene backbone.

The structure of PME features:

  • A trans-stilbene core (two aromatic rings connected by an ethylene bridge)

  • A methoxy group (-OCH₃) at position 3

  • A hydroxyl group (-OH) at position 5

PME can be identified by several registry numbers and identifiers:

  • CAS Registry Numbers: 35302-70-6, 5150-38-9

  • InChI Key: JVIXPWIEOVZVJC-BQYQJAHWSA-N

  • SMILES Notation: COc1cc(O)cc(/C=C/c2ccccc2)c1

Physicochemical Properties

Understanding the physicochemical properties of PME is essential for evaluating its potential applications in different fields. Table 1 presents the key physicochemical properties of pinosylvin methyl ether.

Table 1: Physicochemical Properties of Pinosylvin Methyl Ether

PropertyValueReference
Molecular Weight226.27 g/mol
Exact Mass226.09938
Melting Point119-121°C
LogP3.829
LogS-3.537
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3
Topological Polar Surface Area29.46
Heavy Atoms17
Rings2
Aromatic Rings2

The compound exhibits limited solubility in water but is slightly soluble in organic solvents such as benzene, dimethyl sulfoxide (DMSO), methanol, and pyridine . With a logP value of 3.829, PME demonstrates significant lipophilicity, which influences its interaction with biological membranes and potentially contributes to its biological activities .

Natural Occurrence and Biosynthesis

Pinosylvin methyl ether is predominantly found in the Pinaceae family, particularly in various Pinus species. It occurs naturally in:

  • Heartwood extracts of pine trees, where it serves as a natural preservative against wood decay

  • Sapwood and needles of pine plants, where its production can be induced by various stressors

  • Cajanus cajan (pigeon pea), from which it has been isolated and studied for its antifungal properties

The biosynthesis of PME in plants follows the phenylpropanoid pathway. The precursor compound pinosylvin is first synthesized by the enzyme pinosylvin synthase (STS), which catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA molecules . Subsequently, pinosylvin O-methyltransferase (PMT) converts pinosylvin to pinosylvin methyl ether by adding a methyl group to one of the hydroxyl groups .

Environmental stressors, including UV radiation, wounding, ozone exposure, and pathogen infection, can significantly enhance the production of pinosylvin and its derivatives in pine species . This response highlights the compound's role in plant defense mechanisms.

Biological Activities

Antifeedant Properties

One of the most well-documented biological activities of PME is its potent antifeedant effect against herbivores. Studies have demonstrated that PME effectively deters feeding by snowshoe hares (Lepus americanus) . When sprayed directly on coniferous tree seedlings or when its odor is associated with food, PME significantly reduces consumption by hares .

The effectiveness of PME as an antifeedant has been demonstrated in various experimental settings:

  • Screening bioassays showed that PME suppressed feeding by snowshoe hares when applied directly to coniferous tree seedlings .

  • Large pen bioassays confirmed that PME significantly reduced feeding on tree seedlings by hares .

  • Field bioassays near Prince George, British Columbia, Canada, demonstrated that PME, when sprayed on trees or encapsulated in controlled-release devices, significantly reduced feeding by hares .

These findings suggest that PME triggers an "avoidance response" in herbivores through an olfactory pathway . This property makes PME a potential natural agent for forest crop protection and wildlife management, offering an eco-friendly alternative to synthetic pesticides.

Antimicrobial Activities

PME exhibits significant antimicrobial properties, particularly against fungi. Research has revealed strong antifungal activity against Aspergillus flavus, a common food contaminant responsible for aflatoxin production .

A screening of stilbenes isolated from Cajanus cajan identified PME as having the strongest anti-A. flavus activity . The compound demonstrated:

  • Broad antifungal spectrum with negligible hemolysis within the effective concentration range

  • Inhibition of spore germination in A. flavus

  • Reduction in aflatoxin B1 accumulation

The mechanism of PME's antifungal activity involves:

  • Binding to cell membrane phospholipids, resulting in increased permeability and decreased fluidity

  • Causing lysis of cell membranes and subsequent collapse of spores

  • Inducing a cell wall autolysis-like phenotype

Additionally, PME has demonstrated strong nematicidal activity against pine wood nematodes (Bursaphelenchus xylophilus), which are devastating pests of pine forests . The nematicidal activity of PME was found to be developmental stage-dependent, with greater toxicity to adult nematodes than juveniles .

Anticancer Properties

Recent research has identified PME as a potential anticancer agent, particularly against castration-resistant prostate cancer (CRPC) . A high-throughput screen of nearly 5,000 drugs and drug-like molecules identified PME as a potent inhibitor of androgen-ablated LNCaP prostate cancer cell proliferation .

The anticancer mechanisms of PME include:

  • Alteration of gene expression involved in cell cycle regulation

  • Modulation of steroid and cholesterol biosynthesis in androgen-ablated LNCaP cells

  • Reduction in androgen receptor and prostate-specific antigen expression

These findings position PME as a novel anti-proliferative agent for CRPC, offering valuable starting points for preclinical and clinical studies for prostate cancer treatment .

Production and Extraction Methods

Several methods have been developed for the production and extraction of PME:

In Vitro Production

A more sustainable approach involves the in vitro production of PME through plant tissue culture. Researchers have established a system for pinosylvin stilbene production via the in vitro culture of Pinus strobus calli .

Key findings from this research include:

  • Optimized growth of calli was obtained in 1/2 Litvay medium with 1.0 mg/L 2,4-D and 0.5 mg/L BA .

  • PME accumulation increased significantly with prolonged callus culture, with the highest concentrations found in three-month-old dark-brown calli (0.28 mg/g dry weight) .

  • Methyl jasmonate (MeJA) treatment of callus cultures showed only a slight increase in PME production compared to natural callus browning .

The accumulation of PME in callus cultures was associated with the browning process, which is frequently observed in tissue cultures of woody plants due to the accumulation and oxidation of phenolic compounds .

Biosynthetic Pathway Enhancement

Research has also focused on enhancing the biosynthetic pathway for PME production:

  • The expression of key genes involved in PME biosynthesis, particularly pinosylvin synthase (STS) and pinosylvin O-methyltransferase (PMT), can be significantly enhanced by methyl jasmonate treatment .

  • At concentrations of 100 μM, methyl jasmonate treatment resulted in the highest accumulation of STS and PMT mRNAs in pine calli .

Applications and Future Prospects

The diverse biological activities of PME suggest numerous potential applications across various fields:

Agricultural Applications

PME's potent antifeedant and antimicrobial properties make it a promising candidate for:

  • Natural forest protection against herbivores like snowshoe hares

  • Eco-friendly management of fungal pathogens in crops, particularly those susceptible to Aspergillus flavus infection

  • Nematode control in pine forests affected by pine wood nematodes

Medical Applications

The emerging evidence of PME's anticancer activities opens avenues for its potential use in medicine:

  • Development of novel treatments for castration-resistant prostate cancer

  • Exploration of PME's effects on other cancer types, particularly those influenced by steroid hormones

  • Investigation of PME as a lead compound for drug development

Food Preservation

PME's strong antifungal activity against Aspergillus flavus suggests potential applications in food preservation:

  • Natural preservative to prevent aflatoxin contamination in susceptible foods

  • Component in packaging materials to extend shelf life

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